3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol
CAS No.: 113168-17-5
Cat. No.: VC17284379
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113168-17-5 |
---|---|
Molecular Formula | C12H16O2 |
Molecular Weight | 192.25 g/mol |
IUPAC Name | 3-ethyl-2,2-dimethyl-3H-1-benzofuran-6-ol |
Standard InChI | InChI=1S/C12H16O2/c1-4-10-9-6-5-8(13)7-11(9)14-12(10,2)3/h5-7,10,13H,4H2,1-3H3 |
Standard InChI Key | LQKNETZIQWHVPI-UHFFFAOYSA-N |
Canonical SMILES | CCC1C2=C(C=C(C=C2)O)OC1(C)C |
Introduction
3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol is a complex organic compound belonging to the benzofuran class. This compound is characterized by its unique structure, featuring an ethyl group at the C-3 position and two methyl groups at the C-2 position, along with a hydroxyl group at the C-6 position on the benzofuran core. Its molecular formula is associated with a molecular weight of approximately 192.25 g/mol.
Synthesis Methods
The synthesis of 3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol can be achieved through various chemical pathways. These methods typically involve readily available starting materials and require optimized reaction conditions to maximize yield and purity. Techniques such as distillation or recrystallization are commonly used for purification after synthesis.
Biological Activities and Applications
Benzofurans, including 3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol, are known for their diverse biological activities. These compounds have been studied for their potential anti-inflammatory and anticancer properties. The hydroxyl group at the C-6 position plays a significant role in its interaction with biological targets, while the ethyl and dimethyl groups contribute to its selectivity.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol | Not explicitly provided | Ethyl and dimethyl substitutions, hydroxyl group at C-6 |
2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol | Not explicitly provided | Lacks ethyl group; simpler structure |
5-(tert-butyl)-2,2-dimethyl-2,3-dihydrobenzofuran | Not explicitly provided | Contains tert-butyl; different biological profile |
6-(2,2-Dimethylbenzofuran)carbonic acid | Not explicitly provided | Contains an acid functional group; different reactivity |
Research Findings and Future Directions
Research on 3-Ethyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-ol highlights its potential applications in pharmaceuticals and organic synthesis. Further studies are necessary to fully explore its solubility, stability, and biological activity under various conditions. The compound's unique structure and properties make it an interesting subject for medicinal chemistry and organic synthesis research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume